molecular formula C7H14O2 B1581180 Methyl 2-ethylbutyrate CAS No. 816-11-5

Methyl 2-ethylbutyrate

Cat. No. B1581180
CAS RN: 816-11-5
M. Wt: 130.18 g/mol
InChI Key: UNEAEGWIVFZPFI-UHFFFAOYSA-N
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Description

Methyl 2-ethylbutyrate is a type of ester . It is one of the key constituents of the aroma of baked wines and is also a potential contributor to the aroma of fresh strawberries . It has a very diffusive fruity effect that serves as a modifier in floral accords or in combination with fruity esters .


Synthesis Analysis

The synthesis of Methyl Butyrate involves an esterification reaction with butyric acid and methanol over a catalyst . The reactions are performed in an isothermal well-stirred batch reactor using an excess of alcohol to prevent the reverse reaction .


Molecular Structure Analysis

The molecular formula of Methyl 2-ethylbutyrate is C6H12O2 . It has a molecular weight of 130.18 .


Chemical Reactions Analysis

As an ester, Methyl 2-ethylbutyrate reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Methyl 2-ethylbutyrate is a liquid at 20°C . It has a boiling point of 115°C and a refractive index of 1.39 . Its density is 0.89 g/mL at 25°C .

Scientific Research Applications

Organometallic Chemistry

  • Methyl 2-ethylbutyrate was used to create the lithium enolate of methyl 2,2,4-triethyl-3-oxohexanoate, which was further reacted with bis(cyclopentadienyl)zirconium(methyl)chloride to yield a zirconocene enolate complex. This complex's structure was elucidated using X-ray diffraction, demonstrating its potential in organometallic synthesis (Stuhldreier et al., 2000).

Biosynthesis in Fruits

  • In a study on Red Delicious and Granny Smith apples, it was found that 2-methylbutanoate esters, closely related to methyl 2-ethylbutyrate, play a key role in fruit aroma. The study used deuterium-labeled substrates to trace the biosynthetic pathways and interconversions of these esters, offering insights into the molecular origins of fruit aromas (Rowan et al., 1996).

Dental Applications

  • Research has explored the bonding of various 2-cyanoacrylates, including methyl 2-ethylbutyrate, to human dentin and enamel. The study found that certain homologues, such as ethyl and isobutyl, created strong and durable bonds, suggesting potential applications in dentistry (Beech, 1972).

Protein Structural Analysis

  • Methyl 2-ethylbutyrate was used in a study for specific isotopic labeling of methyl groups in proteins. This labeling is crucial for solution NMR spectroscopy, which aids in structural characterizations of proteins. The study provided an improved protocol for labeling, highlighting the compound's role in advanced protein analysis (Kerfah et al., 2015).

Rumen Fermentation in Livestock

  • A study investigated the effects of 2-methylbutyrate (2MB), related to methyl 2-ethylbutyrate, on rumen fermentation, enzyme activities, and feed digestibility in steers. It provided insights into how this compound affects livestock digestion and could potentially be used to improve animal feed efficiency (Wang et al., 2012).

Herbicide Formulation

  • A study developed slow-release formulations of herbicides using a matrix of poly-3-hydroxybutyrate blended with natural materials like peat and clay. This research suggests a potential application in developing more eco-friendly and efficient agricultural chemicals (Kiselev et al., 2019).

Neurosurgical Applications

  • Methyl 2-ethylbutyrate was mentioned in a study on the potential of cyanoacrylate adhesives in neurosurgery. These adhesives, including methyl 2-ethylbutyrate derivatives, could be valuable for procedures like intracranial aneurysm reinforcement (Mickey & Samson, 1981).

Safety And Hazards

Methyl 2-ethylbutyrate is highly flammable . Contact may irritate skin, eyes, and mucous membranes . Vapors may form explosive mixtures with air . Containers may explode when heated .

Future Directions

There is a patent for a continuous production method for ethyl 2-methylbutyrate, which could potentially be applied to Methyl 2-ethylbutyrate . This method is capable of improving the output of single production apparatus, is higher in product yield than conventional technologies, is beneficial to environmental protection, and helps to reduce labor intensity and cost of workers .

properties

IUPAC Name

methyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEAEGWIVFZPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231215
Record name Methyl 2-ethylbutyrate
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethylbutyrate

CAS RN

816-11-5
Record name Methyl 2-ethylbutanoate
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Record name Methyl 2-ethylbutyrate
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Record name Methyl 2-ethylbutanoate
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Record name Methyl 2-ethylbutyrate
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Record name Methyl 2-ethylbutyrate
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Record name METHYL 2-ETHYLBUTYRATE
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Synthesis routes and methods

Procedure details

A mixture of 116 g (1 mol) of 2-ethylbutyric acid, 135 g (1.05 mol) of dimethyl sulfate, and 155 g (1.12 mol) of potassium carbonate in 500 ml of acetone was stirred at room temperature under nitrogen overnight, and then was allowed to reflux under nitrogen for 1 hour. The reaction mixture was cooled to room temperature, filtered, and the residual solid was washed with 500 ml of ether. The combined filtrate was concentrated in vacuo, the residue was redissolved in ether, the ether solution was washed successively with water and brine and then dried. The solvent was concentrated and the residual liquid was distilled to afford 70 g (53.8 %) of methyl 2-ethylbutyrate, b.p. 135°-137° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
EH Man, FW Swamer, CR Hauser - Journal of the American …, 1951 - ACS Publications
… However, in the acylations of methyl «-amyl ketone with methyl 2-ethylbutyrate by Method B andof pinacolone with methyl trimethylacetate by Method A, the yields were …
Number of citations: 32 pubs.acs.org
T Stuhldreier, H Keul, H Höcker, U Englert - Organometallics, 2000 - ACS Publications
… Crystals of the zirconocene β-keto ester enolate 6 were obtained by using methyl 2-ethylbutyrate (4) instead of tert-butyl isobutyrate in the described reaction sequence (eq 1); the …
Number of citations: 19 pubs.acs.org
J Rouchaud, F Gustin, C Moulard - Bulletin des Sociétés …, 1993 - Wiley Online Library
… Methyl 2-ethylbutyrate (3) plus lithiumdiisopropylamide reacted with methyl iodide to give methyl 2-ethyl-2-methylbutyrate (4). The methylene carbanion of acetonitrile -generated with …
Number of citations: 6 onlinelibrary.wiley.com
K Szymoniak - Journal of Chromatography A, 1987 - Elsevier
… 92 Methyl 2-ethylbutyrate 93 Ethyl 2-ethylbutyrate 94 Propyl 2-ethylbutyrate 95 Butyl 2-ethylbutyrate 96 Pentyl 2-ethylbutyrate 97 Hexyl 2-ethylbutyrate 98 Isopropyl 2-ethylbutyrate 99 …
Number of citations: 21 www.sciencedirect.com
C Prost, CY Lee, P Giampaoli… - Journal of food …, 1993 - Wiley Online Library
… Our results on methyl 2-ethylbutyrate, isoamyl acetate, limonene and linalool confirmed those of Gagnon and Marcoux (1989) who reported a yield close to 100% by the SDE method. …
Number of citations: 17 ift.onlinelibrary.wiley.com
F Liu, Y Liang, C Cao, N Zhou - Talanta, 2007 - Elsevier
The novel topological indices, polarizability effect index (PEI), odd–even index (OEI) and steric effect index (SV ij ), previously developed in our team, were extended to predict the gas …
Number of citations: 89 www.sciencedirect.com
C Lu, W Guo, C Yin - Analytica Chimica Acta, 2006 - Elsevier
The gas chromatographic retention data of 90 saturated esters obtained isothermally at 150C on seven stationary phases (SE-30, OV-7, DC-710, OV-25, XE-60, OV-225 and Silar-5CP) …
Number of citations: 50 www.sciencedirect.com
Y Wang, X Yao, X Zhang, R Zhang, M Liu, Z Hu, B Fan - Talanta, 2002 - Elsevier
A quantitative structure-retention relationship (QSRR) model has been developed for the gas chromatographic Kováts indices of 98 saturated esters on seven different polar stationary …
Number of citations: 30 www.sciencedirect.com
FC Whitmore, JN Cosby, WS Sloatman… - Journal of the …, 1942 - ACS Publications
… The synthesis of these compounds involved the addition of an excess of w-decylmagnesium bromide to the following esters: ethyl caproate, methyl 2-ethylbutyrate, ethyl cyclopentanecar…
Number of citations: 17 pubs.acs.org
ÉS Souza, CA Kuhnen, B da Silva Junkes… - Journal of Molecular …, 2009 - Elsevier
The semi-empirical electrotopological index, I SET, used for QSRR models, was developed and optimized to describe the chromatographic retention of saturated esters on the five …
Number of citations: 10 www.sciencedirect.com

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